1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione
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Overview
Description
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione is a bicyclic organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound features a unique bicyclo[3.1.0]hexane core structure with three ketone groups at positions 2, 3, and 4, and methyl groups at positions 1 and 5. It is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione can be achieved through several methods. One common approach involves the [3 + 2] annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,5-Dimethylbicyclo[31The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable strategy .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: Substitution reactions can occur at the methyl or ketone positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the bicyclic structure can influence its reactivity and binding properties. Specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ketone groups.
1,5-Dimethylbicyclo[2.1.1]hexane: A related compound with a different bicyclic structure.
Cyclopropyl derivatives: Compounds with similar three-membered ring structures.
Uniqueness
1,5-Dimethylbicyclo[310]hexane-2,3,4-trione is unique due to its combination of a bicyclic core with three ketone groups and two methyl groups
Properties
CAS No. |
81640-32-6 |
---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
1,5-dimethylbicyclo[3.1.0]hexane-2,3,4-trione |
InChI |
InChI=1S/C8H8O3/c1-7-3-8(7,2)6(11)4(9)5(7)10/h3H2,1-2H3 |
InChI Key |
ILUAVTSUMQJWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(C(=O)C(=O)C2=O)C |
Origin of Product |
United States |
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